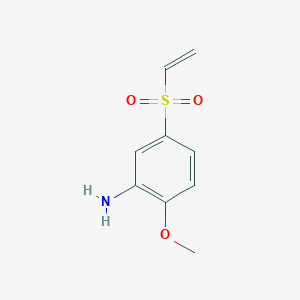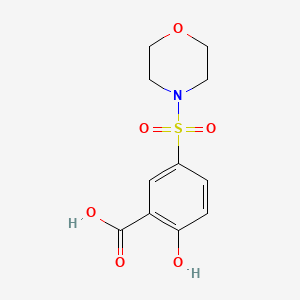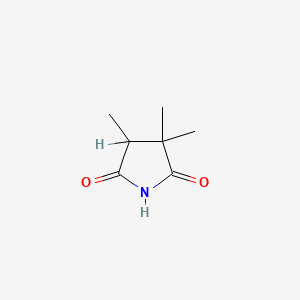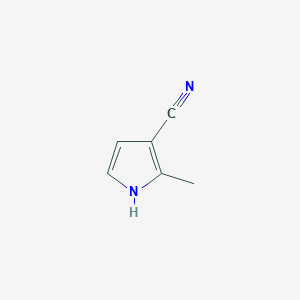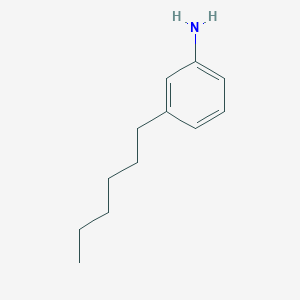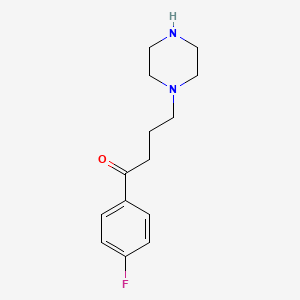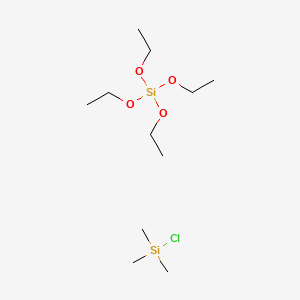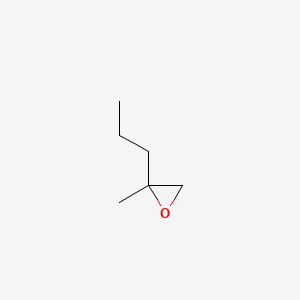
2-Methyl-2-propyloxirane
Overview
Description
. It is a type of epoxide, which is a three-membered cyclic ether. Epoxides are known for their high reactivity due to the strained ring structure, making them valuable intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-2-propyloxirane can be synthesized through the epoxidation of alkenes. One common method involves the reaction of 2-methyl-1-pentene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions . The reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the alkene, forming the epoxide.
Industrial Production Methods: Industrial production of oxiranes typically involves the use of large-scale epoxidation processes. These processes often employ catalysts such as titanium silicalite-1 (TS-1) in the presence of hydrogen peroxide as the oxidizing agent . This method is favored for its high selectivity and efficiency in producing epoxides.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-propyloxirane undergoes various chemical reactions, including:
Ring-opening reactions: These reactions can be catalyzed by acids or bases, leading to the formation of diols, halohydrins, or other functionalized compounds.
Oxidation: The compound can be further oxidized to form corresponding diols or other oxidized products.
Common Reagents and Conditions:
Acidic conditions: Sulfuric acid or hydrochloric acid can catalyze the ring-opening of the epoxide to form diols.
Basic conditions: Sodium hydroxide or potassium hydroxide can also catalyze the ring-opening, leading to different products depending on the nucleophile used.
Major Products Formed:
Diols: Formed through the hydrolysis of the epoxide ring.
Halohydrins: Formed through the reaction with halogen acids.
Alcohols and ethers: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-Methyl-2-propyloxirane has several applications in scientific research:
Mechanism of Action
The mechanism of action of oxirane, 2-methyl-2-propyl- involves the reactivity of the epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions . This reactivity is exploited in various chemical transformations, where the epoxide acts as an electrophile, reacting with nucleophiles to form a wide range of products .
Comparison with Similar Compounds
Oxirane (ethylene oxide): A simpler epoxide with a two-carbon backbone.
Propylene oxide: An epoxide with a three-carbon backbone.
Butylene oxide: An epoxide with a four-carbon backbone.
Comparison: 2-Methyl-2-propyloxirane is unique due to its branched structure, which imparts different reactivity and physical properties compared to linear epoxides like ethylene oxide and propylene oxide . The presence of the methyl and propyl groups can influence the compound’s reactivity, making it suitable for specific applications where other epoxides may not be as effective .
Properties
IUPAC Name |
2-methyl-2-propyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-3-4-6(2)5-7-6/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXMEOKFDOVSGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334461 | |
| Record name | Oxirane, 2-methyl-2-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3657-41-8 | |
| Record name | Oxirane, 2-methyl-2-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



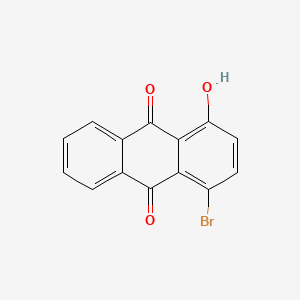
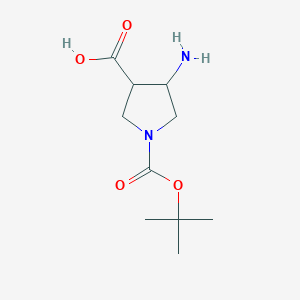
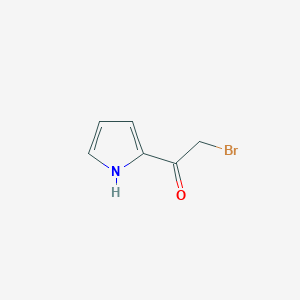
![3,6-Dichloro-2-(2-thienyl)imidazo[1,2-b]pyridazine](/img/structure/B1604825.png)
